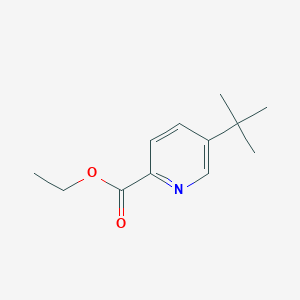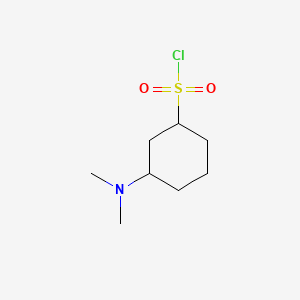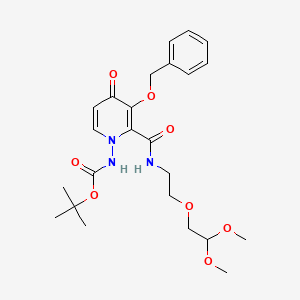![molecular formula C18H19IN4O2S B13654506 5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization and Annulation: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Applications De Recherche Scientifique
5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are used in similar applications.
Uniqueness
5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the iodine, piperidin-1-yl, and tosyl groups, which confer specific chemical properties and biological activities. These functional groups can enhance the compound’s ability to interact with molecular targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C18H19IN4O2S |
|---|---|
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
5-iodo-7-(4-methylphenyl)sulfonyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H19IN4O2S/c1-13-5-7-14(8-6-13)26(24,25)23-11-15(19)16-17(20-12-21-18(16)23)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3 |
Clé InChI |
IRSCEHKVFZDNSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3N4CCCCC4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)





![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)

